molecular formula C17H11Cl2N3O3S B3677552 N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-nitrobenzamide

N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-nitrobenzamide

Cat. No.: B3677552
M. Wt: 408.3 g/mol
InChI Key: ROOVPXBOERJCDD-UHFFFAOYSA-N
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Description

N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-nitrobenzamide is a synthetic organic compound characterized by its complex structure, which includes a thiazole ring, a dichlorophenyl group, and a nitrobenzamide moiety

Properties

IUPAC Name

N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2N3O3S/c1-9-15(10-5-6-13(18)14(19)8-10)20-17(26-9)21-16(23)11-3-2-4-12(7-11)22(24)25/h2-8H,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROOVPXBOERJCDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.

    Attachment of the Dichlorophenyl Group: The 3,4-dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable dichlorobenzene derivative reacts with the thiazole intermediate.

    Nitration of Benzamide: The nitro group is introduced through a nitration reaction, typically using concentrated nitric acid and sulfuric acid.

    Coupling Reaction: The final step involves coupling the nitrobenzamide with the thiazole derivative under appropriate conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the methyl group, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or iron powder in acidic conditions.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Palladium on carbon (Pd/C), iron powder (Fe), hydrochloric acid (HCl)

    Substitution: Ammonia (NH₃), thiols (RSH)

Major Products

    Oxidation: Formation of sulfoxides or sulfones from the thiazole ring.

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Biology: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The dichlorophenyl group and the nitrobenzamide moiety are crucial for binding to these targets, potentially inhibiting their activity or altering their function. The thiazole ring may also play a role in stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide: Lacks the methyl group on the thiazole ring.

    N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-nitrobenzamide: Has the nitro group in a different position on the benzamide ring.

Uniqueness

N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-nitrobenzamide is unique due to the specific positioning of its functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of both the dichlorophenyl and nitrobenzamide groups enhances its potential as a versatile scaffold in drug design and materials science.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-nitrobenzamide

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